2-(2-methoxypropoxy)propan-1-ol
Description
Contextualization within the Glycol Ether Chemical Class
Glycol ethers are a broad class of organic solvents characterized by the presence of both an ether and an alcohol functional group within the same molecule. alliancechemical.com This dual functionality imparts unique solvency properties, allowing them to dissolve a wide range of substances. alliancechemical.com They are produced by reacting alcohols with ethylene (B1197577) oxide or propylene (B89431) oxide. alliancechemical.com
Glycol ethers are generally categorized into two main groups: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide. wikipedia.orgglycol-ethers.eu E-series glycol ethers are commonly found in products like pharmaceuticals, cosmetics, and water-based paints, while P-series glycol ethers are frequently used in degreasers, cleaners, and adhesives. wikipedia.org The P-series is often marketed as having lower toxicity compared to the E-series. wikipedia.org
The general chemical structure of glycol ethers, featuring a C-O-C ether linkage and a hydroxyl (-OH) group, allows for hydrogen bonding and gives them their versatile solvent capabilities. alliancechemical.com Their properties, such as boiling point and water solubility, can be tailored by varying the alcohol and the number of oxide units used in their synthesis. atamankimya.com
Significance of Propylene Glycol Ethers in Contemporary Chemical Science
Propylene glycol ethers (P-series) are high-performance industrial solvents with a wide array of applications in modern chemical science. glycol-ethers.eu They are valued for their excellent solvency for many resins, including acrylics, epoxies, and polyurethanes, making them crucial components in the formulation of paints and coatings. glycol-ethers.eutaylorandfrancis.com In these applications, they also act as coalescing agents, aiding in the formation of a uniform film in water-based paints. glycol-ethers.eu
Beyond coatings, P-series glycol ethers are utilized in cleaners, inks, adhesives, and agricultural products. glycol-ethers.eu Their ability to reduce surface tension and dissolve both polar and nonpolar substances makes them effective in cleaning formulations. glycol-ethers.eu In the electronics industry, they are used in the manufacturing of laminates and semiconductors. glycol-ethers.eu
Furthermore, propylene glycol ethers serve as important chemical intermediates. glycol-ethers.eu The hydroxyl group can undergo various reactions, such as esterification and etherification, to produce other valuable compounds. The lower toxicity profile of many P-series glycol ethers compared to their E-series counterparts has made them a preferred choice in applications with potential for human exposure. alliancechemical.com
Overview of Key Academic Research Trajectories for the Compound
Academic research on 2-(2-methoxypropoxy)propan-1-ol, a dipropylene glycol methyl ether, has focused on several key areas. A significant portion of research investigates its properties as a solvent in various industrial applications, including coatings and cleaning agents, owing to its balanced hydrophilic-lipophilic characteristics.
The synthesis of this compound is another area of academic interest. The typical industrial synthesis involves a two-step process: the formation of propylene glycol methyl ether (PGME) from methanol (B129727) and propylene oxide, followed by the alkoxylation of PGME with propylene oxide.
Environmental studies have also been conducted, with research indicating that the compound is inherently biodegradable, breaking down into non-toxic substances. This characteristic is a significant factor in its use in industrial settings where environmental impact is a consideration.
It is important to note that this compound is one of several structural isomers of dipropylene glycol monomethyl ether. Confusion can arise in the literature with its isomers, such as 1-(2-methoxypropoxy)-2-propanol, which have different CAS numbers and distinct properties.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | This compound | 34590-94-8 | C₇H₁₆O₃ | 148.20 |
| Propylene Glycol | Propane-1,2-diol | 57-55-6 | C₃H₈O₂ | 76.095 |
| Propylene Glycol Methyl Ether (PGME) | 1-Methoxy-2-propanol (B31579) | 107-98-2 | C₄H₁₀O₂ | 90.12 |
| 1-(2-methoxypropoxy)-2-propanol | 1-(2-methoxypropoxy)propan-2-ol | 13429-07-7 | C₇H₁₆O₃ | 148.20 |
| Tri(propylene glycol) methyl ether | 2-[2-(2-methoxypropoxy)propoxy]propan-1-ol | 25498-49-1 | C₁₀H₂₂O₄ | 206.28 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxypropoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-6(4-8)10-5-7(2)9-3/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDYYMUUJHLCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3, Array | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864425 | |
| Record name | 2-(2-Methoxypropoxy)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dipropylene glycol methyl ether is a colorless liquid with a weak odor. (USCG, 1999), Colorless liquid with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor. | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dipropylene glycol methyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dipropylene glycol methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
363.2 °F at 760 mmHg (USCG, 1999), 190 °C, 408 °F | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dipropylene glycol methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
166 °F (USCG, 1999), 85 °C, 74 °C, 180 °F | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dipropylene glycol methyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dipropylene glycol methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible (NIOSH, 2023), Solubility in water: very good, Miscible | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dipropylene glycol methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.951 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95, 0.95 | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dipropylene glycol methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.11 (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1 | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.5 mmHg (NIOSH, 2023), 0.3 [mmHg], Vapor pressure, Pa at 26 °C: 53.3, 0.5 mmHg | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dipropylene glycol methyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dipropylene glycol methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS No. |
34590-94-8, 13588-28-8 | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Propanol, 2-(2-methoxypropoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013588288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methoxypropoxy)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-117 °F (USCG, 1999), -80 °C, -112 °F | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dipropylene glycol methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Nomenclature and Isomeric Considerations of Dipropylene Glycol Monomethyl Ether Dpgme Relevant to 2 2 Methoxypropoxy Propan 1 Ol
IUPAC and Common Nomenclature of 2-(2-methoxypropoxy)propan-1-ol
The specific isomer, this compound, is a component of the broader DPGME mixture. According to the International Union of Pure and Applied Chemistry (IUPAC), its systematic name is this compound. Common names and synonyms for the general DPGME mixture, which includes this isomer, are numerous and include Dipropylene Glycol Monomethyl Ether, DPGME, and DPM. wikipedia.org Commercial preparations are often sold under trademarks such as Arcosolv DPM and Dowanol DPM.
The CAS Registry Number for the mixture of DPGME isomers is 34590-94-8. wikipedia.org However, individual isomers have their own unique CAS numbers. For instance, this compound is identified by CAS number 13588-28-8. epa.govoecd.org
Isomeric Composition and Structural Variations within Commercial Dipropylene Glycol Monomethyl Ether.oecd.orgnist.govnist.gov
Commercial DPGME is synthesized from the reaction of propylene (B89431) oxide and methanol (B129727), a process that results in a mixture of up to four structural isomers. This isomeric complexity is a critical consideration in both industrial applications and scientific investigations.
Identification and Ratios of Constituent Isomers
The commercial product is a blend of four primary isomers, with their typical ratios varying within certain ranges. epa.govoecd.org The isomers are not typically separated for commercial use. epa.govoecd.org
The four main isomers found in commercial DPGME are:
1-(2-methoxypropoxy)propan-2-ol: This is often one of the major isomers, with concentrations ranging from 40-50%. epa.govoecd.org Its CAS number is 13429-07-7. epa.govnist.gov
1-(2-methoxy-1-methylethoxy)propan-2-ol: This is another dominant isomer, typically found in proportions of 40-45%. epa.gov Its CAS number is 20324-32-7. epa.govnist.gov
This compound: This isomer is present in smaller amounts, generally between 2-5%. epa.govoecd.org Its CAS number is 13588-28-8. epa.govoecd.org
2-(2-methoxy-1-methylethoxy)propan-1-ol: This isomer also constitutes a minor portion of the mixture, typically 3-5%. epa.gov Its CAS number is 55956-21-3. epa.govnih.gov
| Isomer Name | CAS Number | Typical Percentage Range in Commercial Mixture |
|---|---|---|
| 1-(2-methoxypropoxy)propan-2-ol | 13429-07-7 | 40-50% |
| 1-(2-methoxy-1-methylethoxy)propan-2-ol | 20324-32-7 | 40-45% |
| This compound | 13588-28-8 | 2-5% |
| 2-(2-methoxy-1-methylethoxy)propan-1-ol | 55956-21-3 | 3-5% |
Implications of Isomerism for Research Design and Interpretation
The presence of multiple isomers in commercial DPGME has significant consequences for the design and interpretation of scientific research. Since the four isomers are not separated in the commercial product, all toxicological and environmental studies are conducted on this mixture. epa.govoecd.org This means that the observed effects are a composite of the activities of all four isomers.
The structural differences between the isomers, particularly the position of the hydroxyl and methoxy (B1213986) groups, can lead to variations in their physicochemical properties and biological activities. For instance, the metabolism of these isomers can differ. While the primary metabolic pathways for DPGME include conjugation and hydrolysis of the methoxy group, the potential for hydrolysis of the ether linkage to form propylene glycol methyl ether (PGME) is considered a minor pathway. epa.gov It is important to note that only two of the four DPGME isomers have the potential to be hydrolyzed to the beta-isomer of PGME, which has been associated with certain toxicological effects. epa.gov
Therefore, when interpreting research findings related to DPGME, it is crucial to acknowledge that the results reflect the combined properties of the isomeric mixture. Attributing an observed effect to a single isomer without further investigation would be scientifically unfounded. Any study utilizing commercial DPGME must consider the inherent variability in the isomeric ratio and its potential influence on the experimental outcomes. This is particularly relevant in fields such as toxicology, environmental science, and materials science, where the specific properties of the chemical entity are of paramount importance.
Synthetic Methodologies and Chemical Production Pathways
Industrial Synthesis Routes for Propylene (B89431) Glycol Ether Precursors
The primary industrial route to propylene glycol ethers involves the reaction of propylene oxide with an alcohol, most commonly methanol (B129727). This process, known as etherification, can be catalyzed by both acidic and basic catalysts. The choice of catalyst significantly influences the product distribution and selectivity. Basic catalysts are generally preferred as they yield a higher proportion of the α-isomer (the secondary alcohol), which is the commercially dominant product, over the β-isomer (the primary alcohol). google.com
A common method involves reacting propylene oxide and methanol in the presence of an alkali or alkaline earth metal alkoxide catalyst. google.com This initial reaction produces propylene glycol monomethyl ether (PGME), which serves as a crucial precursor for the synthesis of dipropylene glycol monomethyl ether (DPM), the isomeric mixture containing 2-(2-methoxypropoxy)propan-1-ol. The reaction can be carried out in a continuous flow reactor, and due to its exothermic nature, careful temperature control is essential. wikipedia.org
In some processes, heterogeneous catalysts are employed to simplify the purification process. For instance, solid acid catalysts have been investigated for the synthesis of related compounds, offering advantages in terms of catalyst separation and reuse. epa.gov
Ring-Opening Addition Reactions for Dipropylene Glycol Monomethyl Ether Production
Dipropylene glycol monomethyl ether (DPM), which is a mixture of four isomers including this compound, is synthesized through a ring-opening addition reaction. google.comwikipedia.org This reaction involves the tower bottoms from propylene glycol monomethyl ether production, which contains unreacted PGME, reacting with propylene oxide. google.com
The fundamental reaction is the nucleophilic attack of the hydroxyl group of propylene glycol monomethyl ether on the propylene oxide ring, leading to the formation of a dipropylene glycol ether.
The synthesis of dipropylene glycol monomethyl ether is typically conducted under the influence of a strong alkali catalyst. google.com Common catalysts include solid sodium methylate and solid sodium hydroxide. google.com The reaction temperature is a critical parameter and is generally maintained in the range of 60 to 120 °C, with the reaction proceeding for a duration of 2 to 10 hours. epa.gov
The use of heterogeneous catalysts, such as calcined Mg/Al hydrotalcite, has also been explored for the synthesis of propylene glycol methyl ether. researchgate.net These catalysts have shown high activity and selectivity, with optimal reaction conditions identified at 140 °C with a specific catalyst concentration and reactant molar ratio. researchgate.net While this research focuses on the precursor, the principles of using such catalysts could be extended to the synthesis of DPM to improve process efficiency and reduce waste.
| Parameter | Typical Range/Value | Catalyst Example | Reference |
|---|---|---|---|
| Temperature | 60 - 120 °C | Solid Sodium Hydroxide | epa.gov |
| Reaction Time | 2 - 10 hours | Solid Sodium Hydroxide | epa.gov |
| Catalyst | Strong Alkali (e.g., NaOH, NaOCH₃) | - | google.com |
| Alternative Catalyst | Calcined Mg/Al Hydrotalcite | - | researchgate.net |
| Alternative Reaction Temperature | 140 °C | Calcined Mg/Al Hydrotalcite | researchgate.net |
A significant challenge in the production of dipropylene glycol monomethyl ether is the concurrent formation of higher oligomers, such as tripropylene (B76144) glycol methyl ether (TPM). This occurs when the newly formed DPM molecule reacts further with propylene oxide. google.com The reaction conditions can be manipulated to some extent to control the degree of oligomerization.
Purity control is a critical aspect of the manufacturing process. The commercial product of DPM is typically a mixture of four isomers, and these isomers are not usually separated for most industrial applications. wikipedia.orgepa.gov The primary method for purification and separation of the desired DPM from unreacted starting materials and higher oligomers is distillation or rectification. google.comgoogle.com Following the reaction, the mixture undergoes distillation to remove and recover unreacted propylene glycol monomethyl ether and propylene oxide, yielding the DPM product. google.com In some patented processes, the reaction product is allowed to stand and layer, with the organic layer containing the DPM being separated and then subjected to reduced pressure distillation to achieve a purity of over 99%. epa.gov
Isolation and Purification Techniques for Specific Isomers
The isolation of a specific isomer like this compound from the commercial DPM mixture is a complex task and is not commonly performed on an industrial scale. epa.gov The close boiling points and similar chemical properties of the four isomers make their separation by conventional distillation challenging.
However, laboratory-scale separation and detection of dipropylene glycol isomers can be achieved using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). A patented method describes the use of a specific capillary column and temperature programming to separate the isomers for detection. google.com This method allows for the qualitative and quantitative analysis of the individual isomers, including 2-(2-hydroxypropoxy)-1-propanol, which is an alternative name for one of the isomers. google.com The process involves preparing a standard solution, a sample solution, and then analyzing them using GC-MS to create a standard curve for quantification. google.com
For the separation of related propylene glycol ether isomers, such as 1-methoxy-2-propanol (B31579) and 2-methoxy-1-propanol from aqueous solutions, methods like extractive distillation and membrane separation have been proposed. googleapis.com While not directly applied to the isomers of DPM, these advanced separation techniques could potentially be adapted for their isolation if a high-purity single isomer were required.
| Technique | Column Type | Detection Method | Application | Reference |
|---|---|---|---|---|
| Gas Chromatography | Capillary Column (e.g., HP-5) | Mass Spectrometry (MS) | Separation and detection of dipropylene glycol isomers | google.com |
Advanced Analytical and Characterization Methodologies
Chromatographic Separation Techniques for Isomers and Derivatives
Chromatographic methods are fundamental for separating 2-(2-methoxypropoxy)propan-1-ol from its isomers and other components in a mixture. The amphiphilic nature of glycol ethers, possessing both polar and non-polar characteristics, allows for their analysis using various chromatographic approaches. gcms.cz
Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC, particularly for analyzing glycol ethers in complex aqueous matrices like wood stains or biological fluids. rsc.orgrsc.orgnih.gov This technique often requires minimal sample preparation, such as a "dilute-and-shoot" approach, which involves diluting the sample and directly injecting it into the LC system. rsc.orgrsc.org
For the analysis of DPGME and other glycol ethers, Atmospheric Pressure Chemical Ionization (APCI) in positive mode has been shown to be preferable to Electrospray Ionization (ESI) due to better ionization efficiency and improved signal-to-noise ratios. rsc.orgrsc.org Multiple Reaction Monitoring (MRM) mode is employed for quantification, monitoring specific precursor-to-product ion transitions. For DPGME, a common transition is m/z 149.1 → 59.1. rsc.orgrsc.orgresearchgate.net LC-MS/MS methods have been successfully developed and validated for the determination of various glycols and glycol ethers in diverse matrices, including serum, seawater, and consumer products. nih.govoup.comastm.orgepa.gov In some cases, derivatization with reagents like benzoyl chloride is used to improve the ionization and detection limits of glycols. oup.comnih.gov
Table 2: LC-MS/MS Parameters for DPGME Analysis in Wood Stains
| Parameter | Value rsc.orgrsc.org |
|---|---|
| Ionization Mode | APCI (Positive) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 149.1 |
| Product Ion (m/z) | 59.1 |
Method Development and Validation for Environmental and Biological Matrices
The development and validation of analytical methods are critical to ensure the accuracy and reliability of data for this compound in environmental and biological samples. jeom.orgnih.govoup.com
Environmental Matrices: For environmental samples like water and air, methods must be robust and able to handle potential interferences. jeom.orgastm.org GC-FID methods for air monitoring involve validating parameters such as desorption efficiency, storage stability, and precision. jeom.org For aqueous samples, LC-MS/MS methods are often preferred to avoid the issues associated with direct aqueous injection in GC. rsc.orgrsc.org Validation of these methods includes assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. rsc.orgrsc.org For instance, a validated LC-MS/MS method for DPGME in wood stains demonstrated linearity with a coefficient of ≥ 0.995 and a precision of <5% relative standard deviation. rsc.org
Biological Matrices: Analysis in biological matrices like serum or urine often requires more extensive sample preparation to remove interferences. nih.govoup.comnih.gov Derivatization is a common step in GC and LC methods for biological samples to enhance the volatility or detectability of the analytes. cdc.govoup.comnih.gov Validation parameters for biological methods are similar to those for environmental methods, with a strong emphasis on accuracy and precision to ensure the reliability of biomonitoring data. nih.govoup.com LC-MS/MS methods have been developed for the simultaneous analysis of multiple glycols in serum, with validation including tests for linearity, repeatability, intermediate precision, LODs, LOQs, carry-over, and ion suppression. nih.govoup.com
Spectroscopic Approaches for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and analyzing its fragmentation patterns.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, which has the chemical formula C7H16O3, would exhibit characteristic absorption bands. nist.govnih.gov Key expected absorptions include:
A broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
Strong C-O stretching absorption bands from the ether and alcohol groups, typically found in the 1260-1000 cm⁻¹ region. docbrown.info
C-H stretching vibrations from the methyl and methylene (B1212753) groups in the 3000-2850 cm⁻¹ range. docbrown.info
The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum for 2-Propanol, 1-(2-methoxypropoxy)-. nist.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which acts as a molecular fingerprint. The molecular weight of this compound is 148.20 g/mol . nih.govnist.gov
In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern of this compound would be influenced by the presence of the ether and alcohol functional groups. Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org For ethers, cleavage of the C-O bond and the C-C bond adjacent to the oxygen can occur. docbrown.info
The mass spectrum of this compound shows a prominent peak at m/z 59. nih.gov This base peak likely corresponds to the [CH2OCH(CH3)]⁺ or [C3H7O]⁺ fragment resulting from cleavage of the molecule. Other significant fragments would arise from the loss of various neutral species. The NIST WebBook provides mass spectral data for 2-Propanol, 1-(2-methoxypropoxy)-, which can be used for identification purposes. nist.gov
Table 3: Key Mass Spectral Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₆O₃ | nih.gov |
| Molecular Weight | 148.20 g/mol | nih.gov |
| Major Fragment (m/z) | 59 | nih.gov |
Chemical Reactivity and Degradation Pathways
Intrinsic Chemical Stability and Reactivity under Ambient Conditions
Under ambient conditions, 2-(2-methoxypropoxy)propan-1-ol is a stable, colorless liquid with a mild, ether-like odor. nih.gov Its high flash point makes it relatively easy to handle, store, and ship. scbt.com While stable, it can participate in several chemical reactions under specific conditions. Like other glycol ethers, it may react violently with strong oxidizing agents. It is incompatible with strong acids and strong bases. aktasdis.comredox.com Decomposition, which depends on temperature and the presence of other materials, can produce aldehydes, ketones, and organic acids. aktasdis.comredox.com
The presence of both ether and alcohol functional groups dictates its reactivity. It can undergo reactions typical of these groups, as detailed in the table below.
| Reaction Type | Reagents | Potential Products |
| Oxidation | Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide) | Carbonyl compounds (aldehydes or carboxylic acids) |
| Reaction with Acids | Acids | Esters |
| Reaction with Alkali Metals | Alkali metals | Alcoholates |
This table summarizes general reactivity based on sources discussing DPM isomers.
Oxidative and Photodegradation Mechanisms
The primary pathway for the removal of this compound from the atmosphere is through photodegradation. This process is mainly driven by reactions with photochemically generated hydroxyl radicals (•OH). oecd.orggreenpeace.org
Specific kinetic data for the atmospheric photodegradation of the individual this compound isomer is not available. However, studies on the DPM isomer mixture provide valuable insights. The atmospheric half-life for DPM is estimated to be between 3.4 and 5.3 hours. oecd.orggreenpeace.org One study focusing on the photodegradation of DPM reported a half-life of 5.3 hours on a sunny day at 37.8°C and 75% relative humidity. oecd.org For propylene (B89431) glycol ethers in general, estimated atmospheric half-lives range from approximately 2 to 7.6 hours. oecd.orgscbt.comoecd.org This rapid degradation indicates that the compound is not persistent in the atmosphere. greenpeace.org
The rate of photodegradation is significantly influenced by environmental conditions. The primary factor is the concentration of hydroxyl radicals, which is dependent on sunlight intensity, temperature, and the presence of other atmospheric pollutants like nitrogen oxides. researchgate.net Higher temperatures and increased sunlight generally lead to a faster degradation rate. oecd.orgscbt.com Due to its high water solubility and low Henry's Law constant, this compound is not expected to volatilize significantly from water or moist soil, making atmospheric photolysis the key degradation route for the compound once it enters the air. nih.govaktasdis.com
Hydrolytic Degradation Pathways
Ether linkages, such as the one present in this compound, are generally stable and resistant to hydrolysis under neutral pH conditions and at ambient temperatures. scbt.comoecd.org Significant cleavage of the ether bond would require harsh conditions, such as the presence of strong acids, which are not typical in most environmental compartments. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment. nih.gov Studies on DPM metabolism indicate that hydrolysis of the dipropylene glycol backbone is a minor pathway. oecd.org
Given the stability of the ether bridge to hydrolysis under normal environmental conditions, significant formation of hydrolysis products is not expected. nih.govscbt.com The main degradation products of this compound are anticipated to result from atmospheric oxidation rather than hydrolysis. Metabolic studies on the DPM mixture have identified propylene glycol methyl ether (PGME) and propylene glycol as minor products resulting from the cleavage of the ether linkage within biological systems, but this is not considered a primary environmental degradation route. oecd.org
Biological Degradation and Biotransformation Mechanisms
The compound this compound, a primary component of commercial Dipropylene Glycol Methyl Ether (DPGME), undergoes various biological degradation and biotransformation processes in both environmental systems and mammalian organisms. These pathways are crucial for determining the compound's environmental fate and its metabolic profile in biological systems. The primary mechanisms involve microbial breakdown in soil and water, and a series of metabolic reactions in mammals designed to increase water solubility and facilitate excretion.
Microbial Degradation Processes in Environmental Systems
This compound is considered to be readily biodegradable under aerobic conditions, while its degradation is significantly slower under anaerobic conditions. oecd.org The biodegradation of glycol ethers, including propylene glycol ethers, is influenced by factors such as the source and population of microorganisms, temperature, and the molecular structure of the chemical. lyondellbasell.com
Studies have shown that microbial consortia isolated from soil and activated sludge can effectively degrade glycol-based products. nih.govosti.gov For instance, a polypropylene-glycol-utilizing bacterium, Corynebacterium sp. 7, has been shown to assimilate dipropylene glycol monomethyl ether. nih.gov The degradation process often involves the adaptation of microbial populations, which 'learn' to use the chemical as a food source. lyondellbasell.com The general pathway for the aerobic degradation of similar glycol ethers often starts with the oxidation of the terminal alcohol group to form an acid, followed by the cleavage of the ether bond. nih.govnih.gov For example, the degradation of 2-butoxyethanol (B58217) by several gram-negative bacterial strains, including Pseudomonas species, proceeds via oxidation to 2-butoxyacetic acid, with subsequent ether bond cleavage to yield glyoxylate (B1226380) and n-butanol. nih.gov
While specific pathways for this compound are not extensively detailed, the biodegradability of related propylene glycol ethers has been evaluated. Most are considered readily biodegradable, although highly branched structures like tertiary-butyl ethers degrade more slowly. lyondellbasell.com The complete miscibility of DPGME with water suggests a low tendency for accumulation in soil and sediment, and a potential for transport into groundwater. oecd.org
Table 1: Examples of Microorganisms Involved in Glycol Ether Degradation
| Microorganism/Consortium | Substrate(s) | Key Findings | Reference(s) |
| Corynebacterium sp. 7 | Dipropylene glycol monomethyl ether, Tripropylene (B76144) glycol monomethyl ether | Assimilated various propylene glycol monoalkyl ethers. | nih.gov |
| Pseudomonas sp. 4-5-3 | Ethylene (B1197577) glycol and Diethylene glycol ethers | Degraded various monoalkyl ethers. Metabolic products from EG/DEG monoethyl ethers were identified as ethoxyacetic acid and ethoxyglycoxyacetic acid. | nih.gov |
| Xanthobacter autotrophicus EC 1-2-1 | Ethylene glycol monoethyl and monobutyl ethers | Grew well on several ethylene glycol ethers and primary alcohols. | nih.gov |
| Mixed culture (Pseudomonas sp. 4-5-3 & X. autotrophicus EC 1-2-1) | Ethylene glycol monomethyl, monoethyl, or monobutyl ethers | Showed improved degradation and better growth compared to single cultures. | nih.gov |
| Microbial Consortium (EG-c) | Ethylene glycol, Propylene glycol | Isolated from soil, capable of degrading high concentrations (>10%) of glycols. | osti.gov |
| Pseudomonas putida | Ethylene glycol | Utilizes ethylene glycol as a sole carbon and energy source through sequential oxidation to glyoxylic acid. | nih.gov |
Mammalian Metabolic Pathways and Metabolite Identification
In mammals, this compound is metabolized through several key pathways, primarily occurring in the liver. epa.govalliedacademies.org These biotransformation reactions are enzymatic processes that convert the compound into more polar, water-soluble metabolites, which can be easily eliminated from the body, mainly through urine. longdom.orgjumedicine.com Studies in male Fischer 344 rats have shown that after oral administration, a significant portion of the compound is excreted in the urine (approximately 60%) and as carbon dioxide in expired air (27%) within 48 hours. nih.govosti.gov The identified metabolic routes indicate that DPGME follows similar biotransformation pathways as propylene glycol monomethyl ether (PGME). nih.govosti.gov
The major metabolic pathways include Phase II conjugation reactions, such as glucuronidation and sulfation, and Phase I reactions like O-demethylation. oecd.orgnih.gov A minor pathway involving the hydrolysis of the ether linkage has also been identified. epa.govnih.gov
Table 2: Identified Mammalian Metabolites of this compound
| Metabolite | Metabolic Pathway | Reference(s) |
| DPGME-glucuronide | Glucuronidation (Phase II) | oecd.orgnih.gov |
| DPGME-sulfate | Sulfation (Phase II) | oecd.orgnih.gov |
| Propylene glycol monomethyl ether (PGME) | Hydrolysis (Minor Pathway) | nih.govosti.gov |
| Dipropylene glycol | O-Demethylation / Hydrolysis | nih.gov |
| Propylene glycol | Hydrolysis (Minor Pathway) | nih.govosti.gov |
Glucuronidation and sulfation are predominant Phase II metabolic pathways for this compound. oecd.orgnih.gov These conjugation reactions involve the attachment of glucuronic acid or a sulfate (B86663) group to the parent molecule, a process catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. jumedicine.comnih.govtaylorandfrancis.com This modification significantly increases the hydrophilicity of the compound. The resulting glucuronide and sulfate conjugates of DPGME are considered essentially non-toxic and are rapidly eliminated from the body, primarily in the urine. oecd.orgepa.gov
Microsomal O-demethylation is a significant Phase I biotransformation route for this compound, a characteristic it shares with other propylene-based glycol ethers. oecd.orgepa.gov This reaction is typically catalyzed by the cytochrome P450 (CYP450) enzyme system located in the microsomes of liver cells. longdom.orgnih.gov The process involves the cleavage of the methyl group from the methoxy (B1213986) moiety of the molecule. oecd.orgepa.gov O-demethylation can lead to the formation of dipropylene glycol, which can be further metabolized. nih.gov
A minor metabolic pathway for this compound is the hydrolysis of the ether linkage in the dipropylene glycol backbone. epa.gov This cleavage results in the formation of propylene glycol monomethyl ether (PGME) and propylene glycol, which have been identified as metabolites in the urine of rats administered DPGME. nih.govosti.gov The potential for this hydrolysis to occur is considered low. epa.gov For instance, a pharmacokinetic study with a structurally similar compound, dipropylene glycol dimethyl ether, showed only a small percentage of the theoretical maximum cleavage product was recovered. epa.gov
Development of Engineered Microbial Degradation Pathways
The development of engineered microbial pathways specifically for the degradation of this compound is not extensively documented in the reviewed literature. However, research into the biodegradation of related compounds provides insights into potential strategies. The use of mixed microbial consortia, which can show improved degradation efficiency compared to single strains, is a well-established approach. nih.govnih.gov
Furthermore, genetic engineering techniques have been applied to study and potentially enhance the degradation of similar molecules. For example, mutant strains of Pseudomonas putida have been created by deleting specific genes to investigate the roles of different enzymes, such as quinoprotein alcohol dehydrogenases, in the metabolism of ethylene glycol. nih.gov Such research, which clarifies the specific enzymes and genes involved in degradation pathways (e.g., the pedE and pedH genes in P. putida), lays the groundwork for future engineering efforts. nih.gov These approaches could theoretically be adapted to enhance the breakdown of more complex glycol ethers like DPGME by introducing or modifying genes that code for key enzymes, such as those responsible for ether bond cleavage. nih.govresearchgate.net
Analytical Characterization of Degradation Products
The comprehensive analysis of degradation products formed from this compound under various stress conditions is crucial for understanding its stability and potential environmental and toxicological impact. While specific degradation studies on this compound are not extensively documented in publicly available literature, the analytical methodologies employed for the broader class of glycol ethers provide a robust framework for the characterization of its potential degradants. The primary analytical techniques for identifying and quantifying these products are chromatography and spectroscopy, often used in combination.
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) stands as a principal and powerful technique for the separation and identification of volatile and semi-volatile degradation products of glycol ethers. restek.comgcms.czcdc.gov The choice of the GC column is critical for achieving adequate separation of isomers and compounds with similar boiling points that are likely to be present in a degraded sample of this compound. Columns with cyanopropylphenyl-based stationary phases are often recommended for the analysis of glycol ethers due to their unique selectivity. restek.comgcms.cz For instance, a thin-film Rxi-1301Sil MS column has been shown to provide good resolution and faster analysis times for various glycol ether isomers. restek.comgcms.cz
In a typical GC-MS analysis of degradation products, the mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra provide fragmentation patterns that are characteristic of the eluted compounds, allowing for their identification by comparison with spectral libraries such as those from the National Institute of Standards and Technology (NIST). epa.gov The glycol ether units are known to fragment readily, often producing ions with mass-to-charge ratios (m/z) below 150 amu. gcms.cz
Potential degradation of this compound through pathways such as oxidation, hydrolysis, or thermal stress would likely lead to the cleavage of its ether linkages and the oxidation of its alcohol group. This would result in a mixture of lower molecular weight compounds. Based on the degradation pathways of similar glycol ethers like dipropylene glycol monomethyl ether (DPGME), potential degradation products of this compound could include propylene glycol monomethyl ether (PGME), propylene glycol, aldehydes, ketones, and organic acids. epa.govredox.com For example, the oxidation of DPGME can yield aldehydes, ketones, and organic acids. redox.com Similarly, studies on the biodegradation of ethylene glycol monomethyl ether (EGME) have identified the formation of methoxyacetic acid and methoxy acetaldehyde. nih.gov The hydrolysis of propylene glycol monomethyl ether acetate (B1210297) (PGMEA) has been shown to yield PGME.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, serves as a powerful tool for the structural elucidation of degradation products, especially for non-volatile or less volatile compounds that are not amenable to GC analysis without derivatization. NMR can provide detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing for the unambiguous identification of isomeric structures. While direct NMR analysis of complex mixtures of degradation products can be challenging, it is invaluable for characterizing isolated or major degradation products.
The table below summarizes the key analytical techniques and their application in the characterization of potential degradation products of this compound.
| Analytical Technique | Application | Potential Degradation Products Detected |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile degradation products. | Propylene glycol monomethyl ether, propylene glycol, various aldehydes and ketones resulting from ether cleavage and oxidation. |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile or thermally labile degradation products. | Carboxylic acids (e.g., methoxypropionic acid), and other polar, non-volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated or major degradation products. Provides detailed structural information for unambiguous identification. | Isomeric forms of degradation products, and compounds with unique structural features not easily identified by MS. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the degradation products. | Presence of carbonyls (from aldehydes, ketones, acids), hydroxyls, and ethers, indicating the types of degradation reactions that have occurred. |
Environmental Distribution, Fate, and Ecotoxicological Research
The environmental behavior of 2-(2-methoxypropoxy)propan-1-ol is influenced by its physical and chemical properties. It is a colorless, combustible liquid that is completely miscible in water. canada.ca
Environmental Partitioning and Transport Behavior (Air, Water, Soil, Sediment)
Fugacity modeling indicates that the environmental compartment to which this compound partitions depends on the medium of release. canada.ca When released to the atmosphere, it is expected to react with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 0.54 days. canada.ca Direct photolysis is not anticipated as it does not absorb ultraviolet radiation in the solar spectrum. canada.ca
If released into water, it is expected to remain predominantly in the water column due to its complete miscibility. canada.ca Its low Henry's Law constant suggests that significant volatilization from water is unlikely. canada.ca Some portion of the compound is expected to partition to sediments. canada.ca
When released to soil, it is expected to partition predominantly to this compartment. canada.ca Hydrolysis is not considered an important environmental removal process based on its chemical structure. canada.ca
Soil-Water Partitioning and Mobility Characteristics
The high water solubility of this compound suggests a potential for mobility in soil. However, fugacity modeling indicates a tendency for it to remain in the soil compartment upon release to land. canada.ca
Assessment of Environmental Persistence and Bioaccumulation Potential
The potential for bioaccumulation is low. canada.ca Modeled data for its bioaccumulation factor (BAF) in fish is 0.96 L/kg wet weight, indicating it is not likely to bioconcentrate or biomagnify in the food web. canada.ca This low bioaccumulation potential is supported by bioconcentration factor (BCF) models. canada.ca
Aquatic Ecotoxicity Studies: Mechanisms and Effects on Aquatic Biota
The ecotoxicological effects of this compound on aquatic life have been evaluated through various studies.
Acute and Chronic Effects on Indicator Species
Modeled data for the aquatic toxicity of 2-methoxypropanol, a related compound, suggest a low acute toxicity to aquatic organisms. canada.ca The results did not show toxicity levels below 1.0 mg/L, indicating it would not be expected to cause harm at low concentrations. canada.ca For the broader category of propylene (B89431) glycol methyl ether (PGME), acute toxicity testing on fish, invertebrates, and algae indicates a very low order of toxicity, with effect concentrations exceeding 1,000 mg/L. oecd.org
| Toxicity Data for a Related Compound (PGME) | |
| Test Type | Result |
| Fish 96-hour LC50 | 20,800 mg/L |
| Predicted No-Effect Concentration (PNEC) | 208 mg/L |
This table displays acute toxicity data for Propylene Glycol Methyl Ether (PGME), a compound related to this compound, to provide an indication of its potential aquatic toxicity.
Disturbances to Ecological Balance
Given the low expected environmental concentrations and low ecological hazard potential, this compound is considered unlikely to cause significant disturbances to the ecological balance. canada.ca The low potential for persistence and bioaccumulation further reduces the risk of long-term ecological harm. canada.ca
Terrestrial Ecotoxicity Studies: Impacts on Soil Ecosystems
Detailed terrestrial ecotoxicity studies specifically for this compound are not extensively available in the provided search results. However, based on its properties, such as being readily biodegradable, significant adverse impacts on soil ecosystems are not anticipated. canada.ca
Development of Predictive Models for Environmental Fate and Ecotoxicity
The environmental fate and ecotoxicological impact of this compound, a primary component of commercial Dipropylene Glycol Methyl Ether (DPGME), are often evaluated using predictive models. These computational tools are essential for estimating the distribution and potential effects of chemicals in the environment, particularly when extensive experimental data is unavailable. The models rely on the physicochemical properties of the substance to predict its behavior in various environmental compartments.
A key approach in assessing the environmental distribution of propylene glycol ethers (PGEs), including this compound, is through multimedia fugacity models. greenpeace.orgoecd.org These models, such as the Level III fugacity model, predict the partitioning of a chemical between air, water, soil, and sediment. greenpeace.orgoecd.org For DPGME, fugacity-based modeling indicates a high likelihood of partitioning to water compartments, including surface and groundwater, due to its high water solubility. greenpeace.orgoecd.org
Quantitative Structure-Activity Relationship (QSAR) models are another critical tool, used to predict the ecotoxicological effects of chemicals based on their molecular structure. nih.gov For instance, the ECOSAR (Ecological Structure-Activity Relationship) model can be used to estimate the toxicity of a substance to aquatic organisms. oecd.org In the case of DPGME, ECOSAR has been used to estimate its effects on bacteria. oecd.org The general findings from such models, combined with experimental data for the PGE category, indicate a low order of acute toxicity to fish, invertebrates, and algae. greenpeace.org
The reliability of these predictive models is heavily dependent on the quality of the input data, which includes key physicochemical properties.
Interactive Table 1: Physicochemical Properties of this compound for Environmental Modeling
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₃ | [N/A] |
| Molecular Weight | 148.20 g/mol | [N/A] |
| Water Solubility | Miscible | greenpeace.org |
| Vapor Pressure | 0.37 hPa at 20°C (for DPGME) | greenpeace.org |
| log Kₒw (Octanol-Water Partition Coefficient) | 0.0043 at 25°C (for DPGME) | europa.eu |
| Henry's Law Constant | 1.2 x 10⁻⁴ Pa·m³/mol at 25°C (calculated for DPGME) | greenpeace.org |
| Bioconcentration Factor (BCF) | ≤ 1 (estimated for DPGME) | greenpeace.org |
Research findings for the commercial mixture DPGME, which contains this compound, have utilized Level 3 fugacity modeling to estimate environmental concentrations based on specific release scenarios. One such study calculated the distribution assuming a consumption of 12,000 tons of DPGME in the U.S. in 1995, with release rates of 122 kg/hour to air, 13.7 kg/hour to water, and 1.4 kg/hour to soil. oecd.org
Interactive Table 2: Predicted Environmental Concentrations of DPGME from Level 3 Fugacity Modeling
| Environmental Compartment | Predicted Concentration | Source |
| Air | 9.24 ng/m³ | oecd.org |
| Water | 0.053 µg/L | oecd.org |
| Soil (dry weight) | 0.28 µg/kg | oecd.org |
| Sediment (dry weight) | 0.030 µg/kg | oecd.org |
These modeling studies suggest that DPGME is not persistent in the environment and is not expected to bioaccumulate in the food web. oecd.org The predicted low concentrations in various environmental media, coupled with low predicted toxicity, indicate that propylene glycol ethers like this compound are unlikely to pose a significant risk to the environment. epa.gov
Toxicological Profiles and Health Effects Research
Acute Systemic Toxicity Assessments (Oral, Dermal, Inhalation Exposure Routes)
2-(2-methoxypropoxy)propan-1-ol exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure. epa.govoecd.org In animal studies, the principal signs of systemic toxicity at high doses are related to central nervous system depression, such as narcosis, which is generally reversible. oecd.orgscbt.com
Acute inhalation exposure of rats to the highest attainable concentration of 500 ppm (3000 mg/m³) resulted in no fatalities, though it did cause mild and reversible narcosis. oecd.org Human volunteers exposed to vapors noted irritation of the eyes, nose, and throat. scbt.comnj.gov Specifically, exposure to 300 ppm caused eye and nasal irritation in humans. atamankimya.com
The following table summarizes the key findings from acute toxicity studies.
| Exposure Route | Test Type | Species | Value | Reference |
| Oral | LD50 | Rat | 5135-5400 mg/kg | oecd.orgscbt.com |
| Oral | LD50 | Dog | 7500 mg/kg | oecd.org |
| Dermal | LD50 | Rabbit | 9500-9510 mg/kg | scbt.comcarlroth.com |
| Inhalation | LC50 | Rat | >500 ppm (4-hr) | oecd.org |
Repeated-Dose Toxicity and Subchronic Exposure Studies
Investigations into repeated-dose and subchronic exposure to this compound have been conducted across multiple species, including rats, rabbits, guinea pigs, and monkeys. oecd.org
In repeated-dose inhalation studies, No-Observed-Adverse-Effect Levels (NOAELs) have been established between 50 ppm and 200 ppm. epa.govoecd.org At higher concentrations, ranging from 300 to 400 ppm, observed effects included signs of central nervous system depression and adaptive liver changes, such as increased liver weight without significant pathological changes. epa.govoecd.orgecetoc.org These liver effects are generally considered adaptive responses to exposure. ecetoc.org
A 13-week inhalation study in rats and rabbits exposed to up to 200 ppm (1212 mg/m³) found no effects attributable to the compound. researchgate.net In a 4-week oral gavage study in rats, the highest dose of 1000 mg/kg/day resulted in salivation and adaptive liver changes, with a NOAEL of 200 mg/kg/day. oecd.org Continuous skin contact in rabbits for 90 days led to only minor scaliness. scbt.com
Genotoxicity and Mutagenicity Evaluations in In Vitro and In Vivo Systems
The available data from a range of in vitro and in vivo studies indicate that this compound is not genotoxic. epa.govoecd.org The compound is not classified as a mutagen and is not expected to cause cancer in humans. atamankimya.com Most genotoxicity tests on glycol ethers have shown a lack of potential for genetic damage. nih.gov While some ethylene (B1197577) glycol ethers have shown positive results in certain tests, this is not the case for propylene (B89431) glycol ethers like DPGME. nih.gov
Sensitization and Irritation Studies (Dermal and Ocular)
Research on this compound and its related compounds, such as dipropylene glycol methyl ether (DPGME), indicates a low potential for skin and eye irritation and sensitization.
Dermal Irritation and Sensitization: Glycol ethers are generally not considered to be significant skin irritants upon acute exposure. ecetoc.org More severe irritation may result from prolonged or repeated contact, which is consistent with the effects of solvents. ecetoc.org In studies involving both animals and humans, DPGME, which is a mixture of isomers including this compound, has been shown to be neither a skin irritant nor a skin sensitizer. oecd.org Specifically, a primary dermal irritation study in New Zealand White rabbits using 100% pure dipropylene glycol resulted in its classification as a non-irritant. regulations.gov Furthermore, dermal sensitization tests on guinea pigs with DPGME did not produce evidence of sensitization. regulations.govdtic.mil
Ocular Irritation: The potential for ocular irritation from this compound and related propylene glycol ethers appears to be low. DPGME was found to be only slightly irritating to the eye in animal studies. oecd.orgepa.gov In one study, the instillation of DPGME in the eyes of New Zealand White rabbits caused slight conjunctival irritation that resolved within 24 hours, with no corneal damage observed. regulations.gov
A study on human volunteers exposed to propylene glycol monomethyl ether (PGME) vapor found no significant objective measures of eye irritation at concentrations up to 150 ppm. nih.gov Only very slight subjective eye discomfort was reported at the 150 ppm level. nih.gov Similarly, studies on propylene glycol have classified it as a non-irritant to the eyes of rabbits. regulations.gov
The following table summarizes findings from irritation studies on related glycol ethers.
| Compound | Species | Study Type | Observation | Classification |
| Dipropylene Glycol Methyl Ether (DPGME) | Rabbit | Primary Dermal Irritation | Evidence of erythema at one site, subsiding in 24 hours; no edema. regulations.gov | Non-irritant regulations.gov |
| Dipropylene Glycol Methyl Ether (DPGME) | Rabbit | Ocular Irritation | No corneal damage; slight conjunctival irritation subsided within 24 hours. regulations.gov | Slight irritant regulations.gov |
| Dipropylene Glycol Methyl Ether (DPGME) | Guinea Pig | Dermal Sensitization | Did not produce any evidence of dermal sensitization. regulations.gov | Non-sensitizer oecd.orgregulations.gov |
| Propylene Glycol Monomethyl Ether (PGME) | Human | Ocular Irritation (Vapor) | No objective irritation up to 150 ppm; minimal subjective effects at 150 ppm. nih.gov | No Adverse Effect Concentration ≥150 ppm nih.gov |
| Propylene Glycol | Rabbit | Ocular Irritation | No treatment-related effects on the cornea. regulations.gov | Non-irritant regulations.gov |
Neurotoxicological Assessments of Glycol Ethers
The primary acute toxic effect of many glycol ethers, including propylene glycol-based ethers, is central nervous system (CNS) depression, a common characteristic of organic solvents. ecetoc.org
Exposure to high concentrations of DPGME has been shown to cause signs of CNS depression in various animal models, including rats, mice, rabbits, guinea pigs, and monkeys. oecd.orgepa.gov Symptoms observed following acute inhalation exposures include mild and reversible narcosis. oecd.org In humans, exposure to high levels of DPGME can lead to symptoms such as headache, dizziness, lightheadedness, and fainting. nj.gov However, these effects are typically associated with high vapor concentrations and are not characteristic of long-term exposure at lower levels. ecetoc.orgoecd.org The few long-term studies available suggest that chronic exposure is unlikely to lead to more severe or different effects than those seen in short-term studies. ecetoc.org
Mechanistic Investigations of Adverse Health Outcomes and Cellular Interactions
The toxicological mechanisms of propylene glycol ethers (PGEs) differ significantly from the more toxic ethylene glycol ethers (EGEs). The toxicity of certain EGEs is primarily due to their metabolism to alkoxyacetic acids, which are reproductive and developmental toxicants. nih.gov In contrast, the dominant isomers of PGEs, like this compound, possess secondary hydroxyl groups and are not metabolized to these toxic acid structures. nih.gov
The metabolism of DPGME has been studied in rats. Following a single oral dose, the major metabolic pathways were identified as conjugation with glucuronic acid and sulfate (B86663), and hydrolysis of the methoxy (B1213986) group to form dipropylene glycol. oecd.orgepa.gov A significant portion was also eliminated as carbon dioxide, indicating entry into the tricarboxylic acid cycle. ecetoc.orgoecd.org The formation of propylene glycol monomethyl ether (PGME) from the cleavage of the dipropylene glycol backbone is considered a minor pathway. epa.gov The resulting sulfate and glucuronide conjugates are essentially non-toxic and are rapidly eliminated from the body. epa.gov
At high doses, some glycol ethers have been associated with increased liver weight, which is generally interpreted as an adaptive change rather than a toxic effect. ecetoc.orgoecd.org For 2-propylene glycol 1-methyl ether, observed kidney changes have been attributed to the accumulation of alpha-2-microglobulin, a phenomenon specific to male rats. ecetoc.org The principal mechanism for acute toxicity at high concentrations remains non-specific CNS depression. ecetoc.org
Computational Chemistry and Molecular Modeling Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based features of chemicals with their biological activities. nih.gov These models are instrumental in predicting the potential for a compound to elicit a toxic response, thereby guiding further testing and risk assessment. For substances like 2-(2-methoxypropoxy)propan-1-ol, QSAR can be employed to estimate a range of toxicological endpoints.
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable. The general approach involves several key steps: compiling a dataset of chemicals with known biological activity, calculating molecular descriptors for each chemical, developing a mathematical model that links the descriptors to the activity, and validating the model's predictive power. nih.gov
In the context of assessing glycol ethers, such as the related isomer 2-methoxypropanol, QSAR models have been utilized to estimate environmental persistence and bioaccumulation potential. canada.ca These models often use physicochemical properties like the octanol-water partition coefficient (log Kow) as input parameters. canada.ca However, it is noted that uncertainties can arise from the use of estimated input values for these models. canada.ca The development of robust QSAR models relies on high-quality, curated datasets of structurally similar compounds with reliable experimental data.
Table 1: Key Aspects of QSAR Modeling for Toxicological Assessment
| Feature | Description | Relevance to this compound |
| Endpoint Prediction | Can be used to predict various toxicological endpoints such as carcinogenicity, mutagenicity, reproductive toxicity, and skin sensitization. nih.gov | Could be applied to screen for potential hazards of this compound and its isomers. |
| Molecular Descriptors | Numerical representations of a molecule's structure, including constitutional, topological, geometric, and electronic properties. | Descriptors for this compound would capture its size, shape, branching, and electronic features. |
| Model Algorithms | Various statistical and machine learning methods are used, such as multiple linear regression, partial least squares, and support vector machines. | The choice of algorithm would depend on the complexity of the relationship between the structure of DPGME isomers and the biological activity. |
| Applicability Domain | The structural and physicochemical space in which the model provides reliable predictions. | A QSAR model for this compound would be most reliable for other closely related glycol ethers. |
Molecular Dynamics Simulations and Conformational Analysis
Conformational analysis of these related molecules reveals the importance of dihedral angles, particularly the O-C-C-O backbone, which can adopt either gauche or trans conformations. researchgate.nettandfonline.com In liquid ethylene (B1197577) glycol, MD simulations have shown a predominance of gauche conformers, a preference that is influenced by both intramolecular hydrogen bonding and intermolecular interactions. researchgate.netnih.gov The presence of water can further shift the conformational equilibrium, with studies on ethylene glycol in aqueous solution showing an increase in the population of gauche conformers as the solution becomes more dilute. chemrxiv.org
For this compound, which possesses multiple rotatable bonds and ether linkages, a complex conformational landscape is expected. The relative orientation of the methoxy (B1213986), hydroxyl, and ether groups will be governed by a combination of steric effects, electrostatic interactions, and the potential for intramolecular hydrogen bonding between the hydroxyl group and an ether oxygen. The flexibility of the propylene (B89431) glycol units contributes to a large number of possible low-energy conformations.
Table 2: Conformational Insights from MD Simulations of Related Glycol Ethers
| Feature | Observation in Related Glycol Ethers | Implication for this compound |
| Dihedral Angle Preference | Predominance of gauche conformation for the O-C-C-O dihedral in liquid ethylene glycol. researchgate.net | The C-O-C-C and O-C-C-O dihedral angles are likely to favor gauche arrangements, influencing the overall molecular shape. |
| Hydrogen Bonding | Both intramolecular and intermolecular hydrogen bonds are significant in pure ethylene glycol. researchgate.net | Intramolecular hydrogen bonding between the hydroxyl group and an ether oxygen is possible and would stabilize certain conformations. |
| Solvent Effects | The conformational equilibrium of ethylene glycol is sensitive to the solvent environment, with water promoting gauche conformers. chemrxiv.org | The conformation of this compound will be influenced by the polarity and hydrogen-bonding capacity of the solvent. |
| Flexibility | Multiple rotatable bonds lead to a variety of stable conformers for ethylene glycol and its ethers. tandfonline.com | A high degree of conformational flexibility is expected, which can impact its interactions with biological systems and its physical properties. |
Prediction of Environmental Fate and Toxicological Endpoints through In Silico Methods
In silico methods are increasingly used to predict the environmental fate and potential toxicity of chemicals, providing a rapid and cost-effective means of screening and prioritization. These methods range from the estimation of fundamental physicochemical properties to the prediction of complex toxicological outcomes.
For the related compound 2-methoxypropanol, Level III fugacity modeling has been used to predict its environmental partitioning. canada.ca This type of model estimates the distribution of a chemical between different environmental compartments (air, water, soil, and sediment) based on its physical and chemical properties. The results for 2-methoxypropanol suggest that it would predominantly partition to soil if released to air or soil, and remain largely in the water compartment if released to water. canada.ca Given the structural similarity, a comparable partitioning behavior would be expected for this compound.
Various online platforms and software tools are available to predict a wide array of toxicological endpoints. For instance, web servers like ProTox-II can predict acute toxicity (LD50), carcinogenicity, and mutagenicity based on the chemical structure. researchgate.net Other platforms, such as BiodegPred, merge predictions of biodegradability with toxicity assessments to provide a comprehensive risk profile. nih.govresearchgate.net These tools leverage large databases of existing experimental data to build their predictive models.
Table 3: Predicted Physicochemical and Toxicological Properties of this compound and a Related Isomer
| Property | Predicted Value/Classification | Method/Source | Compound |
| Molecular Weight | 148.20 g/mol | PubChem | This compound nih.gov |
| XLogP3 | -0.3 | PubChem | 1-(2-Methoxypropoxy)-2-propanol nih.gov |
| Water Solubility | Miscible | OECD SIDS | Dipropylene Glycol Methyl Ether (mixture) oecd.org |
| Vapor Pressure | 0.37 hPa | OECD SIDS | Dipropylene Glycol Methyl Ether (mixture) oecd.org |
| Acute Oral Toxicity (Rat LD50) | 5180-5400 mg/kg b.w. | OECD SIDS | Dipropylene Glycol Methyl Ether (mixture) oecd.org |
| Genotoxicity | Not genotoxic | OECD SIDS | Dipropylene Glycol Methyl Ether (mixture) oecd.org |
| Teratogenicity | Not teratogenic | OECD SIDS | Dipropylene Glycol Methyl Ether (mixture) oecd.org |
Note: Data for Dipropylene Glycol Methyl Ether (DPGME) represents a mixture of isomers, including this compound.
Computational Elucidation of Reaction Mechanisms and Degradation Pathways
Computational chemistry provides a powerful lens for investigating the mechanisms of chemical reactions, including the degradation pathways of environmental contaminants. By calculating the potential energy surfaces of reaction pathways, researchers can identify transition states and determine activation energies, offering insights into the most likely degradation routes.
While specific computational studies on the degradation of this compound are limited, research on other glycol ethers provides a relevant framework. For example, a computational study on the thermal degradation of 2-ethoxyethanol (B86334) identified several unimolecular and bimolecular reaction pathways. acs.orgnih.gov The unimolecular dissociation was found to have multiple possible routes, with the formation of ethylene glycol and ethylene being a kinetically significant pathway. acs.org Bimolecular reactions with other solvent molecules were also explored, revealing pathways with lower activation energies. nih.gov
For dipropylene glycol methyl ether (DPGM), which includes this compound as an isomer, potential degradation pathways in biological systems have been proposed. researchgate.net These pathways involve initial oxidation of the terminal hydroxyl group to form a carboxylic acid, followed by cleavage of the ether bond. researchgate.net The major metabolic pathways for DPGME in rats have been identified as conjugation with glucuronic acid and sulfate (B86663), and hydrolysis of the methoxy group to form dipropylene glycol. oecd.org Computational methods could be employed to model the enzymatic reactions involved in these metabolic transformations, providing a more detailed understanding of the bond-breaking and bond-forming steps.
Table 4: Potential Degradation Pathways of Glycol Ethers Based on Computational and Experimental Studies
| Pathway Type | Proposed Mechanism | Potential Products | Relevance to this compound |
| Unimolecular Thermal Degradation | Concerted transition state steps leading to bond cleavage. nih.gov | Smaller alcohols, aldehydes, and alkenes. | Likely to undergo similar thermal breakdown under high-temperature conditions. |
| Bimolecular Thermal Degradation | Reaction with other molecules, such as ethanol, leading to bond cleavage. nih.gov | Ethers, H2, and other small molecules. | In mixtures, its degradation could be influenced by reactions with other components. |
| Metabolic Oxidation | Oxidation of the terminal hydroxyl group by enzymes like alcohol and aldehyde dehydrogenases. researchgate.net | 2-methoxypropionic acid and other carboxylated metabolites. | A probable initial step in the biological degradation of the compound. |
| Metabolic Conjugation | Reaction with glucuronic acid or sulfate. oecd.org | Glucuronide and sulfate conjugates. | A major detoxification pathway in mammals. |
| Metabolic Hydrolysis | Cleavage of the ether linkage. oecd.org | Dipropylene glycol and methanol (B129727). | A potential metabolic route leading to the breakdown of the ether structure. |
Industrial Applications and Chemical Functionality in Applied Chemistry
Role as a Solvent in Coatings, Paints, and Ink Formulations
2-(2-methoxypropoxy)propan-1-ol is extensively utilized as a solvent in the manufacturing of paints, coatings, varnishes, and inks. Its primary function is to dissolve or dilute various components of these formulations without undergoing a chemical change itself, thereby creating a suitable medium for the interaction of other reactants. evitachem.com It serves as a carrier for resins, dyes, and other substances, ensuring a uniform and consistent application.
Solvent Properties for Viscosity Modification and Film-Forming Enhancement
The compound's solvent properties play a crucial role in modifying the viscosity of coatings and inks, which is essential for achieving the desired application consistency. myskinrecipes.com Furthermore, it acts as a coalescing agent, particularly in water-based paints and inks. In this capacity, it facilitates the fusion of polymer particles during the drying process, leading to the formation of a continuous and homogenous surface film. specialchem.com This enhancement of film formation contributes to improved characteristics of the final coating, such as better dirt pick-up resistance, block resistance, adhesion, durability, and washability. specialchem.com
Functionality in Cleaning Agent and Degreaser Formulations
Due to its excellent solvency for a wide array of organic compounds, this compound is a key ingredient in the formulation of cleaning agents and degreasers. It is effective in removing oils, greases, and other contaminants from various surfaces. myskinrecipes.com Its ability to dissolve these substances facilitates their removal, making it a valuable component in both industrial and household cleaning products. google.com
Chemical Intermediate in Synthetic Processes
Beyond its role as a solvent, this compound serves as a chemical intermediate in various synthetic processes. Its molecular structure, featuring both ether and alcohol functionalities, allows it to participate in a range of chemical reactions.
Utility in Pharmaceutical Synthesis
In the pharmaceutical industry, this compound is used in the formulation of drug products. It can act as a solvent for active pharmaceutical ingredients, potentially enhancing the efficacy of drug delivery systems.
Precursor for Derivative Compound Synthesis (e.g., Dipropylene Glycol Methyl Ether Acetate)
A significant application of this compound is as a precursor in the synthesis of its derivative, dipropylene glycol methyl ether acetate (B1210297) (DPMA). DPMA is also a widely used solvent in coatings and inks. The synthesis involves the reaction of this compound to form the corresponding acetate.
Applications in Electronics Manufacturing for Cleaning and Processing
The electronics industry utilizes this compound as a cleaning solvent for delicate electronic components. myskinrecipes.com Its properties ensure that residues that could impede performance are effectively removed. myskinrecipes.com This application is critical for maintaining the reliability and functionality of electronic devices.
Incorporation in Specialized Industrial Products (e.g., Oilfield Chemicals, Polymers, Lubricants)
The utility of this compound extends to several specialized industrial sectors where its solvent and coupling properties are highly valued.
In the oil and gas industry , it is utilized as a chemical additive in drilling fluids. Glycol ethers, including this compound, can be incorporated into glycol-based drilling fluids to enhance the stability of water-sensitive shales and act as an anti-sticking agent. google.com While specific concentrations in drilling muds are proprietary, its role is crucial for maintaining wellbore stability and improving drilling efficiency.
Within the polymer industry , this compound serves as a highly effective coalescing agent in the formulation of water-based paints and inks. Its function is to promote the fusion of polymer particles during the drying process, ensuring the formation of a continuous and durable film. This is particularly important for acrylic and polyurethane coatings. Research has also explored the synthesis of new methacrylate (B99206) monomers, such as di(propylene glycol) methyl ether methacrylate (diPGMA), from this compound, indicating its role as a building block for novel polymers. rsc.org The concentration of this compound in these formulations typically ranges from 1% to 10%, although in some specialized industrial products, levels can be as high as 50%.
Table 1: Applications of this compound in Specialized Industrial Products
| Industrial Sector | Specific Application | Function | Typical Concentration Range (% w/w) |
|---|---|---|---|
| Oilfield Chemicals | Drilling Fluids | Shale inhibitor, Anti-sticking agent | Formulation dependent |
| Polymers | Water-based Coatings (e.g., acrylic, polyurethane) | Coalescing Agent | 1 - 10% (up to 50% in some cases) |
| Polymer Synthesis | Monomer Precursor (e.g., for diPGMA) rsc.org | Not applicable | |
| Lubricants | Hydraulic Fluids | Component | Formulation dependent |
| Cutting Oils | Component | Formulation dependent | |
| Carburetor Fuels | Lubricant, Anti-freezing agent | Formulation dependent |
Performance Enhancement in Chemical Additives (e.g., Surfactants, Emulsifiers)
The amphiphilic nature of this compound, arising from its hydrophilic alcohol group and more lipophilic ether backbone, allows it to function effectively as a performance-enhancing additive, particularly in formulations requiring surface activity.
As a surfactant , it is a key ingredient in a wide array of household and industrial cleaners, including glass, surface, and all-purpose cleaners, as well as in more robust grease and paint removers. oecd.org Its primary role in these cleaning formulations is to reduce the surface tension of water, allowing the cleaning solution to wet surfaces more effectively and penetrate soils. The pure compound has a surface tension of 28.8 mN/m at 25°C. carlroth.com This reduction in surface tension enhances the cleaning and degreasing performance of the final product. chemicalbook.com
In addition to its surfactant properties, this compound acts as an emulsifier and a coupling agent . This is particularly valuable in complex formulations that contain both water-soluble and oil-soluble components. As a coupling agent, it helps to create a stable and homogenous solution, preventing the separation of different phases. This functionality is leveraged in water-reducible coatings and various cleaning products. It is also used as an emulsifier in cosmetic formulations. The concentration in cleaning products can vary significantly, with most household products containing 1-5%, while some industrial formulations may have concentrations between 10-25%. oecd.org
Table 2: Performance Enhancement by this compound in Chemical Additives
| Additive Function | Mechanism of Action | Application Examples | Key Performance Benefit |
|---|---|---|---|
| Surfactant | Reduces surface tension of aqueous solutions. | Industrial & Household Cleaners, Degreasers chemicalbook.com | Improved wetting and soil penetration. |
| Emulsifier | Stabilizes emulsions of immiscible liquids. | Cosmetics | Creation of stable product formulations. |
| Coupling Agent | Solubilizes partially soluble components to create a homogenous solution. | Water-reducible coatings, Cleaning formulations | Prevents phase separation and ensures product stability. |
Regulatory Science, Risk Assessment Frameworks, and Policy Implications
Evolution of Regulatory Frameworks for Glycol Ethers
The regulation of glycol ethers has undergone significant changes over the past several decades. Initially, glycol ethers were widely used as effective solvents in numerous industrial and consumer products. who.intwikipedia.org The two primary groups are the E-series (derived from ethylene (B1197577) oxide) and the P-series (derived from propylene (B89431) oxide). who.intwikipedia.org
Concerns emerged in the late 20th century regarding the reproductive and developmental toxicity associated with certain E-series glycol ethers, such as 2-methoxyethanol (B45455) and 2-ethoxyethanol (B86334). nih.govnih.gov Animal studies and subsequent epidemiological investigations in the 1980s and 1990s highlighted these risks, leading to stricter regulations and a voluntary phase-out of the more toxic low molecular weight E-series ethers by industry. nih.govnih.govresearchgate.net
This shift prompted the increased use of P-series glycol ethers, like 2-(2-methoxypropoxy)propan-1-ol and its isomers, which are generally considered to have a lower toxicity profile. wikipedia.orgnih.govresearchgate.net Regulatory bodies globally have since focused on differentiating between the E-series and P-series, establishing specific guidelines and exposure limits for each class of compounds. nih.gov
Compliance with International and National Regulations (e.g., REACH, TSCA, CLP)
The handling and marketing of this compound are governed by key international and national chemical regulations.
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): In the European Union, this compound falls under the REACH regulation. As a substance manufactured or imported in the European Economic Area at volumes of 100 tonnes or more per year, it is subject to registration. europa.eu This process requires manufacturers and importers to provide data on the substance's properties and uses and to assess potential risks. The European Solvents Industry Group (ESIG) has developed generic exposure scenarios (GES) for solvent families, including glycol ethers, to aid in the risk assessment process under REACH. glycol-ethers.eu
TSCA (Toxic Substances Control Act): In the United States, this compound and its related isomers are listed on the TSCA inventory, meaning they are active in US commerce. nih.govnih.gov The EPA uses the TSCA framework to assess and manage risks posed by chemicals.
CLP (Classification, Labelling and Packaging): The EU's CLP Regulation (EC No. 1272/2008) aligns the European system with the UN's Globally Harmonized System (GHS). glycol-ethers.euglycol-ethers.eu It mandates that hazards are clearly communicated to workers and consumers through standardized labels and safety data sheets. europa.eu Based on notifications to the European Chemicals Agency (ECHA), the isomeric mixture of dipropylene glycol methyl ether (DPM), which includes this compound, has not been assigned a harmonized hazard classification under REACH registrations. europa.eu
Establishment and Monitoring of Occupational Exposure Limits
To protect workers, various national and international bodies have established Occupational Exposure Limits (OELs) for related propylene glycol ethers. These limits serve as benchmarks for assessing and controlling workplace air concentrations.
For the closely related and more common isomer mixture, Dipropylene Glycol Methyl Ether (DPM), several OELs have been set.
| Organization | Limit Type | Value (ppm) | Value (mg/m³) | Notes |
|---|---|---|---|---|
| ACGIH (USA) | TLV-TWA (8-hr) | 100 | 606 | Skin notation indicates potential for significant absorption through the skin. |
| ACGIH (USA) | STEL (15-min) | 150 | 909 | Short-Term Exposure Limit. Skin notation. |
| NIOSH (USA) | REL-TWA (10-hr) | 100 | 600 | Recommended Exposure Limit. |
| NIOSH (USA) | STEL (15-min) | 150 | 900 | Skin notation. |
| OSHA (USA) | PEL-TWA (8-hr) | 100 | 600 | Permissible Exposure Limit. Skin notation. |
Data sourced from various occupational health and safety organizations for Dipropylene Glycol Methyl Ether (DPM).
Monitoring these limits in the workplace is typically performed using established analytical methods, such as those developed by OSHA and NIOSH. cdc.govosha.gov These methods often involve drawing a known volume of air through a solid sorbent tube (like charcoal), followed by laboratory analysis using gas chromatography. cdc.govosha.gov
Hazard Classification and Labeling Standards (e.g., GHS, CMR Status)
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating chemical hazards.
For the main isomeric mixture of Dipropylene Glycol Methyl Ether (DPM), which includes this compound, the hazard classification according to GHS is generally low. Based on data submitted to ECHA, the substance does not meet the criteria for classification as hazardous. nih.gov
| Hazard Class | Classification | Notes |
|---|---|---|
| Acute Toxicity | Not Classified | - |
| Skin Corrosion/Irritation | Not Classified | - |
| Serious Eye Damage/Irritation | Not Classified | Some related glycol ethers can be mildly irritating to the eyes. inchem.org |
| Respiratory or Skin Sensitization | Not Classified | - |
| Germ Cell Mutagenicity | Not Classified | No glycol ether is currently classified as mutagenic under CLP. glycol-ethers.eu |
| Carcinogenicity | Not Classified | No glycol ether is currently classified as carcinogenic under CLP. glycol-ethers.eu |
| Reproductive Toxicity | Not Classified | This is a key distinction from certain E-series glycol ethers. glycol-ethers.eutaylorandfrancis.com |
| Flammable Liquids | Not Classified | Some related P-series ethers are classified as Flammable Liquid Category 3 or 4. fishersci.com |
Classification based on aggregated data from ECHA for DPM isomers.
CMR Status: The compound this compound is not classified as a Carcinogenic, Mutagenic, or Reproductively toxic (CMR) substance. glycol-ethers.eutaylorandfrancis.com This is a critical factor in its regulatory acceptance and its use as a substitute for more hazardous E-series glycol ethers, several of which are classified for reproductive toxicity. glycol-ethers.eu
Methodologies for Exposure Assessment in Diverse Settings
Assessing human exposure to glycol ethers requires robust methodologies that account for various routes of entry, including inhalation and dermal absorption. nih.gov
Air Monitoring: Workplace air concentrations are typically measured using personal or area sampling pumps. osha.gov Air is drawn through sorbent tubes containing materials like coconut shell charcoal, which adsorb the glycol ether vapors. cdc.govosha.gov The samples are then analyzed in a laboratory, usually by gas chromatography with flame ionization detection (GC-FID), to determine the concentration. cdc.govosha.gov However, due to the low volatility of many glycol ethers, air monitoring alone may not fully capture a worker's total exposure, especially if skin contact is significant. nih.govnih.gov
Dermal Exposure Assessment: Given that skin absorption can be a significant route of exposure for glycol ethers, assessment may involve wipe sampling of surfaces, use of patches on the skin, or mathematical modeling to estimate uptake. ca.gov
Comprehensive Environmental and Health Risk Assessment Strategies
A comprehensive risk assessment combines hazard identification and classification with exposure assessment to characterize the potential risk to human health and the environment.
Human Health Risk Assessment: This process evaluates the potential for adverse health effects under specific exposure scenarios. It compares established safe exposure levels, such as a Derived No-Effect Level (DNEL) under REACH, with estimated exposure levels for workers and consumers. glycol-ethers.eu For P-series glycol ethers like this compound, the risk is generally considered low due to their lower intrinsic toxicity compared to the E-series. researchgate.netca.gov
Environmental Risk Assessment: This assessment evaluates the potential impact on various environmental compartments (water, soil, air) and ecosystems. It involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). glycol-ethers.eu Glycol ethers are generally water-soluble and biodegradable, which influences their environmental fate and potential for impact. wikipedia.org
Regulatory agencies like ECHA and the EPA conduct these assessments to determine if risk management measures are needed to ensure the safe use of the chemical. europa.eu
Research on Sustainable Chemical Alternatives and Safer Design Principles
The drive to replace hazardous solvents has spurred significant research into sustainable alternatives and the principles of safer chemical design, often referred to as "green chemistry." vmr.biz
Principles of Inherently Safer Design: This philosophy aims to eliminate or reduce hazards at their source rather than managing them with protective equipment. Key principles applicable to solvents include:
Substitution: Replacing a hazardous substance with a less hazardous one that performs the same function. fiveable.mepanaamconsultants.com The shift from toxic E-series to less toxic P-series glycol ethers is a prime example of this principle in action. nih.govresearchgate.net
Minimization: Reducing the amount of hazardous material used in a process. panaamconsultants.comnumberanalytics.com
Moderation: Using substances under less hazardous conditions (e.g., lower temperature and pressure). fiveable.mepanaamconsultants.com
Simplification: Designing processes to be less complex, reducing the chance for errors or failures. panaamconsultants.comnumberanalytics.com
Sustainable Alternatives: Research is focused on developing solvents from renewable feedstocks (bio-based solvents) that have a better environmental and health profile. vmr.bizresearchgate.net Advancements in green chemistry are making bio-based glycol ethers, derived from sources like corn or sugarcane, more viable and cost-effective. vmr.biz These alternatives aim to reduce reliance on fossil fuels, lower VOC emissions, and provide a better safety profile for workers and consumers. vmr.bizusc.edu The goal is to create solvents that are not only effective but also align with circular economy principles, allowing for recovery and reuse. vmr.biz
Emerging Research Areas and Future Perspectives
Development of Green Chemistry Principles in Synthesis and Application
A significant trend in the chemical industry is the adoption of green chemistry principles to create more environmentally friendly and sustainable processes. marketresearchintellect.com For 2-(2-methoxypropoxy)propan-1-ol, research is focused on developing greener synthesis routes and promoting its use as a sustainable alternative to more hazardous solvents. marketresearchintellect.com
Greener Synthesis Routes:
Traditional synthesis of dipropylene glycol methyl ether involves the reaction of propylene (B89431) oxide with methanol (B129727). Current research is investigating the use of solid, reusable catalysts to improve reaction efficiency and reduce waste. researchgate.net One approach involves using the tower bottoms from propylene glycol methyl ether extraction as a raw material for a ring-opening addition reaction with propylene oxide in the presence of a strong alkali catalyst. google.com This method not only utilizes a byproduct but also guarantees a sufficient output of tripropylene (B76144) glycol methyl ether. google.com
Another avenue of research focuses on the use of renewable feedstocks. For instance, there is growing interest in producing propylene glycol from glycerin, a byproduct of biodiesel production. researchgate.net This renewable source of propylene glycol could potentially be used in the synthesis of this compound, further reducing its environmental footprint.
Sustainable Applications:
Dipropylene glycol methyl ether is increasingly recognized for its favorable environmental profile, including low toxicity and good biodegradability. marketresearchintellect.comgoogle.com This has led to its growing use as a "green solvent" in a variety of applications, including:
Coatings and Inks: It serves as a coalescing agent in water-based paints and inks and is a key solvent in the formulation of high-grade electrophoretic paints. specialchem.com
Cleaners: Its excellent solvency makes it a valuable component in industrial and household cleaners. biogreenware.co.uk
Personal Care Products: It is used in cosmetics and personal care products to dissolve and stabilize ingredients. biogreenware.co.uk
The increasing demand for sustainable solutions is a major driver for the growth of the dipropylene glycol methyl ether market. marketresearchintellect.comgoogle.com
Exploration of Novel Applications in Functional Materials and Nanotechnology
The unique solvent properties of this compound make it a promising candidate for use in the development of advanced functional materials and in the field of nanotechnology.
Functional Materials:
A recent study reported the synthesis of a new methacrylate (B99206) monomer, di(propylene glycol) methyl ether methacrylate (diPGMA), derived from dipropylene glycol methyl ether. rsc.org This monomer was successfully polymerized to create ABA triblock copolymers. rsc.org These polymers exhibited thermoresponsive properties in aqueous solutions, forming gels at higher concentrations. rsc.org This research opens up possibilities for using this compound derivatives in the fabrication of "smart" materials with applications in areas such as drug delivery and tissue engineering.
Nanotechnology:
As a solvent, dipropylene glycol methyl ether is used in the electronics and semiconductor industries for cleaning and other processes. biogreenware.co.uk Its ability to dissolve a wide range of substances makes it potentially useful as a solvent for the synthesis and dispersion of nanomaterials. Further research is needed to fully explore the potential of this compound and its derivatives in this rapidly advancing field.
Refined Toxicological Testing Paradigms and Predictive Modeling Approaches
Ensuring the safety of chemicals is paramount. Ongoing research is focused on refining toxicological testing methods and developing predictive models to better assess the potential health effects of this compound.
Refined Toxicological Testing:
Traditional toxicological testing relies heavily on animal studies. However, there is a growing emphasis on the development and use of in vitro methods and alternative testing strategies. For glycol ethers, research has been conducted to assess their reproductive and developmental toxicity. dguv.de Studies on dipropylene glycol monomethyl ether have shown it to have low subchronic vapor inhalation toxicity in rats and rabbits. nih.gov It is not considered a skin sensitizer, though prolonged contact can cause irritation. ecetoc.orgnj.gov
A recent study proposed a strategy integrating in vitro neurotoxicity and blood-brain barrier models with in silico toxicokinetic modeling to assess the potential neurotoxicity of organic solvents like propylene glycol methyl ether (PGME). nih.govresearchgate.net This approach could be adapted for other glycol ethers, including this compound, to provide a more comprehensive and human-relevant assessment of neurotoxicity. nih.govresearchgate.net
Predictive Modeling:
Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to estimate the toxicological properties of chemicals based on their molecular structure. These models can help prioritize chemicals for further testing and reduce the reliance on animal studies. The development of robust QSAR models for glycol ethers would be a valuable tool for assessing the potential hazards of new and existing compounds in this class.
Interdisciplinary Research Integrating Chemical, Environmental, and Health Sciences
A holistic understanding of the impacts of this compound requires an interdisciplinary approach that integrates chemical, environmental, and health sciences.
This integrated approach involves:
Chemical Sciences: Investigating greener synthesis pathways, exploring novel applications in materials science, and understanding the chemical reactions the compound undergoes. marketresearchintellect.comrsc.org
Environmental Sciences: Studying the environmental fate and transport of the compound, developing effective bioremediation and cleanup technologies, and assessing its ecotoxicity. epa.govamazonaws.comepa.gov
Health Sciences: Refining toxicological testing methods, developing predictive models for health effects, and conducting exposure assessments to understand human health risks. nih.govnih.govresearchgate.netsigmaaldrich.com
By combining insights from these different fields, researchers can develop a comprehensive picture of the entire life cycle of this compound, from its production and use to its ultimate fate in the environment and its potential impacts on human health. This interdisciplinary approach is essential for ensuring the safe and sustainable use of this important chemical compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-methoxypropoxy)propan-1-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via etherification reactions between propylene glycol derivatives and methoxypropanol intermediates. Optimization involves adjusting catalyst concentrations (e.g., acid catalysts), temperature (typically 80–120°C), and stoichiometric ratios of reactants. Purification often employs fractional distillation or column chromatography to isolate the product from oligomer byproducts .
Q. What key physical properties (e.g., solubility, boiling point) are critical for handling this compound in laboratory settings?
- Methodological Answer : Key properties include:
- Hansen Solubility Parameters : δd = 7.60, δp = 2.80, δh = 5.50, which predict compatibility with polar aprotic solvents like ethyl acetate or acetone .
- Boiling Point : Estimated >200°C based on structural analogs (e.g., tripropylene glycol derivatives) .
- Viscosity : Likely moderate (comparable to glycol ethers), requiring calibrated viscometers for precise measurement.
Q. What safety protocols are recommended for handling this compound, given conflicting toxicological data?
- Methodological Answer : While some SDSs classify it as a potential irritant (H315, H319) , others lack acute toxicity data . Researchers should:
- Use PPE (nitrile gloves, goggles, lab coats).
- Conduct toxicity assays (e.g., Ames test for mutagenicity) to resolve discrepancies .
- Ensure fume hood ventilation during synthesis .
Q. Which analytical techniques are most effective for characterizing this compound purity and structure?
- Methodological Answer :
- GC-MS : For volatile impurity detection .
- NMR (¹H/¹³C) : To confirm ether linkage and methoxy group placement .
- FTIR : To identify hydroxyl (-OH) and ether (C-O-C) functional groups .
Advanced Research Questions
Q. How can Hansen solubility parameters guide the design of solvent systems for this compound in formulation studies?
- Methodological Answer : The parameters (δd, δp, δh) predict miscibility with solvents within a similar "solubility sphere." For example:
- Blend with δd ≈ 7–8, δp ≈ 2–4 solvents (e.g., ethyl acetate) to enhance solubility in polymer coatings .
- Use ternary phase diagrams to optimize solvent mixtures for drug delivery systems.
Q. What experimental approaches can assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40–80°C and pH 3–10, monitoring degradation via HPLC .
- Kinetic Studies : Calculate activation energy (Ea) using Arrhenius plots to predict shelf life .
Q. How can conflicting toxicological data (e.g., carcinogenicity classifications) be resolved through mechanistic studies?
- Methodological Answer :
- Perform in vitro assays (e.g., comet assay for DNA damage).
- Compare metabolite profiles using LC-MS to identify reactive intermediates .
- Cross-reference with structural analogs (e.g., glycol ethers) for hazard extrapolation.
Q. What role does this compound play in surfactant formulations, and how can synergies with other surfactants be quantified?
- Methodological Answer : As a nonionic surfactant, its hydrophilic-lipophilic balance (HLB) can be determined via Griffin’s method. Synergy studies:
- Measure critical micelle concentration (CMC) using tensiometry.
- Evaluate emulsification efficiency with ionic surfactants (e.g., SDS) via phase inversion temperature (PIT) analysis .
Q. Can computational models (e.g., COSMO-RS) predict the compound’s behavior in multicomponent liquid mixtures?
- Methodological Answer :
- Use COSMO-RS to simulate activity coefficients and phase equilibria in mixtures.
- Validate predictions against experimental vapor-liquid equilibrium (VLE) data .
- Apply molecular dynamics (MD) simulations to study hydrogen-bonding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
